molecular formula C6H4IN3 B1318676 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 614750-84-4

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1318676
Key on ui cas rn: 614750-84-4
M. Wt: 245.02 g/mol
InChI Key: CDWWPXNAXCMGFV-UHFFFAOYSA-N
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Patent
US07612094B2

Procedure details

To a solution of 6-iodo-[1,2,4]triazolo[1,5-a]pyridine (5.0 g, 20 mmol; prepared from 2-amino-5-iodopyridine (Aldrich-Sigma, St. Louis, Mo.) according to WO 01/62756) in anhydrous THF (300 mL) at 0° C. was slowly added a solution of isopropylmagnesium bromide in THF (1 M, 31 mL, 31 mmol). The resulting milky suspension was stirred at 0° C. After an hour, DMF (6 mL, 50 mmol) was added to the suspension at 0° C. and the suspension was allowed to warm up to room temperature and stirred for 4 additional hours. 100 mL of water was then added at room temperature and stirred for 1 hour. The resulting mixture was extracted with diethylether and washed with saturated Na2CO3. The extracts were dried over MgSO4 and concentrated. The residue was purified on a short silica gel cake with EtOAc to give [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde as a light yellow solid (3 g, 100%). ESP+ m/e 148.0. 1H NMR (CDCl3, 300 MHz), δ 10.03 (s, 1H), 9.10 (s, 1H), 8.49 (s, 1H), 8.02 (d, 1H), 7.82 (d, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:8]=[CH:9][N:10]=2)[CH:7]=1.C([Mg]Br)(C)C.CN([CH:19]=[O:20])C.O>C1COCC1>[N:10]1[CH:9]=[N:8][N:6]2[CH:7]=[C:2]([CH:19]=[O:20])[CH:3]=[CH:4][C:5]=12

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=CC=2N(C1)N=CN2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Br
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
31 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting milky suspension was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an hour
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 4 additional hours
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with diethylether
WASH
Type
WASH
Details
washed with saturated Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a short silica gel cake with EtOAc

Outcomes

Product
Name
Type
product
Smiles
N=1C=NN2C1C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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